Fumagilin B

Nomenclature Chemical Structure Analytical Reference

Fumagilin B is a natural congener and minor component within the fumagillin class of sesquiterpene-derived mycotoxins, produced by the fungus Aspergillus fumigatus. It shares the same core molecular framework and biosynthetic gene cluster (BGC) as the primary metabolite fumagillin.

Molecular Formula C38H57NO7
Molecular Weight 639.9 g/mol
Cat. No. B15392558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumagilin B
Molecular FormulaC38H57NO7
Molecular Weight639.9 g/mol
Structural Identifiers
SMILESCC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C26H34O7.C12H23N/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28);11-13H,1-10H2
InChIKeyOLRILZDTQKZQIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Analytical Identification of Fumagilin B: A Closely Related Congener of Fumagillin


Fumagilin B is a natural congener and minor component within the fumagillin class of sesquiterpene-derived mycotoxins, produced by the fungus Aspergillus fumigatus [1]. It shares the same core molecular framework and biosynthetic gene cluster (BGC) as the primary metabolite fumagillin [2]. In both analytical and regulatory contexts, the term 'Fumagillin B' is frequently used interchangeably with, or as a synonym for, the base compound fumagillin, and both are referred to by the identical CAS registry number 23110-15-8 [3]. Distinguishing Fumagilin B from fumagillin is primarily relevant in the context of procurement as an analytical reference standard or for specialized research where its structural or minor compositional difference is the object of investigation [2].

Procurement for Fumagilin B: Distinguishing from Fumagillin and Synthetic Analogs


Generic substitution is not applicable for Fumagilin B for two distinct reasons, depending on the scientific context. In the majority of procurement scenarios, 'Fumagillin B' is not a distinct chemical entity but is synonymous with fumagillin, sharing its molecular formula (C₂₆H₃₄O₇), molecular weight (458.5 Da), and CAS number (23110-15-8) . Conversely, in specialized research, Fumagilin B represents a naturally occurring congener of fumagillin [1]. Substituting fumagillin or the synthetic analog TNP-470 for Fumagilin B is therefore problematic: using the parent compound would not replicate the exact minor component being studied, while using TNP-470 (CAS 129298-91-5) would introduce a distinct, potent, and clinically studied synthetic derivative with a different molecular weight and pharmacodynamic profile, which is not interchangeable for applications requiring the natural congener .

Quantitative Differentiation of Fumagilin B for Scientific Selection and Procurement


Nomenclatural and Structural Ambiguity: Fumagilin B as a Synonym for Fumagillin

In authoritative chemical databases and the scientific literature, 'Fumagillin B' is not a distinct, well-characterized compound but is instead used as a synonym for the primary metabolite fumagillin. The CAS registry number 23110-15-8 is the unique identifier for this chemical entity [1]. The molecular formula is C₂₆H₃₄O₇ and the molecular weight is 458.5 Da . This presents a critical procurement issue: a request for 'Fumagillin B' is effectively a request for fumagillin. This lack of distinct chemical identity is a primary differentiator from structurally defined, semi-synthetic analogs like TNP-470 (CAS 129298-91-5) .

Nomenclature Chemical Structure Analytical Reference

MetAP-2 Inhibition Potency: Class Benchmark and Limitations of Fumagillin/Fumagilin B

While no specific IC50 value exists for Fumagilin B, its potency is inferred from data for the synonymous compound fumagillin, which inhibits human methionine aminopeptidase-2 (MetAP-2) with an IC50 of 9.2 nM . This serves as the baseline inhibitory activity for the natural product class. In comparison, the synthetic analog TNP-470 exhibits a significantly greater potency against the same target, with an IC50 of 1 nM . This quantifiable 9.2-fold difference in enzymatic inhibition is a critical differentiator for scientific selection [1].

MetAP-2 Enzyme Inhibition Anti-Angiogenesis Cancer

Differential Cellular Anti-Proliferative Activity: Fumagillin vs. TNP-470 in Endothelial Cells

The differentiation between fumagillin/Fumagilin B and its synthetic analog TNP-470 is further evident in cellular assays. TNP-470 is reported to induce endothelial cytostasis with an IC50 of 25 pM against human umbilical vein endothelial cells (HUVEC) and 37 pM against bovine aortic endothelial cells (BAEC) proliferation . While fumagillin is an established inhibitor of endothelial cell proliferation [1], a direct, side-by-side quantitative comparison of its anti-proliferative IC50 against these specific cell types under identical conditions is lacking. However, the low picomolar potency of TNP-470 provides a benchmark against which the natural product's cellular activity is typically considered less potent.

Endothelial Proliferation Anti-Angiogenesis Cellular Assay TNP-470

Clinical and Pharmacological Differentiation: Fumagillin/Fumagilin B vs. Advanced Analogs

A significant differentiation exists at the clinical and pharmacological level. Fumagillin, and by extension Fumagilin B, is a natural product with a limited therapeutic window due to dose-limiting neurotoxicity and poor oral availability, which prevented its clinical advancement [1]. In contrast, TNP-470 advanced to Phase I/II clinical trials for various cancers, despite ultimately being halted due to neurotoxicities [2]. This clinical progression was enabled by its enhanced potency (1 nM MetAP-2 IC50) and, as reported by some vendors, reduced toxicity relative to the parent compound fumagillin .

Clinical Development Pharmacology Toxicity TNP-470

Validated Application Scenarios for Fumagilin B / Fumagillin in Research and Industry


As a Reference Standard for Analytical Chemistry and Quality Control

Due to the ambiguity of its nomenclature, 'Fumagillin B' is best procured and utilized as an analytical reference standard for fumagillin. Its primary application is in the development and validation of HPLC or LC-MS methods for quantifying fumagillin in technical materials, pharmaceutical formulations, or biological matrices. A stability-indicating HPLC assay with detection at 351 nm has been established for this purpose [1]. This application is critical for quality control in industries utilizing fumagillin, such as in the production of Fumidil B® for apiculture.

As a Prototype Inhibitor in Methionine Aminopeptidase-2 (MetAP-2) Biochemical Assays

Fumagilin B/fumagillin serves as the foundational natural product tool for inhibiting MetAP-2 in vitro. With an IC50 of 9.2 nM against the human enzyme [1], it provides a benchmark for characterizing the potency of novel synthetic analogs or for use in biochemical assays where moderate, natural product-based inhibition is required to study the enzyme's function or as a positive control.

In Fundamental Angiogenesis and Endothelial Cell Biology Research

Fumagillin is a well-documented inhibitor of endothelial cell proliferation and angiogenesis [1]. In academic research, it is used as a chemical probe to study the mechanisms of new blood vessel formation in vitro (e.g., tube formation assays) and in vivo (e.g., in murine models). For studies requiring high-potency inhibition, the synthetic analog TNP-470 (IC50 in low pM range) is a more appropriate alternative, but fumagillin/Fumagilin B remains the standard for studies referencing the original natural product's biological effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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